molecular formula C35H46N6O7 B3182255 Anamorelin (Fumarate) CAS No. 339539-92-3

Anamorelin (Fumarate)

Cat. No.: B3182255
CAS No.: 339539-92-3
M. Wt: 662.8 g/mol
InChI Key: RJIOUAKEXOTTOG-LUDSMFHYSA-N
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Description

RC1291 Fumarate, also known as Anamorelin Fumarate, is a novel ghrelin receptor agonist. It is primarily used in scientific research for its ability to stimulate appetite and increase lean muscle mass. This compound has shown significant potential in treating conditions such as cancer-associated anorexia/cachexia .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of RC1291 Fumarate involves the reaction of Anamorelin with fumaric acid. The process typically requires precise control of temperature and pH to ensure the formation of the desired fumarate salt. The reaction is carried out in a solvent such as dimethyl sulfoxide (DMSO) or ethanol, followed by purification through crystallization or chromatography .

Industrial Production Methods: Industrial production of RC1291 Fumarate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent quality control measures to ensure the purity and consistency of the final product. The production is typically carried out in batch reactors, followed by large-scale purification techniques such as recrystallization and filtration .

Chemical Reactions Analysis

Types of Reactions: RC1291 Fumarate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of RC1291 Fumarate may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

RC1291 Fumarate has a wide range of scientific research applications, including:

Mechanism of Action

RC1291 Fumarate exerts its effects by binding to and activating ghrelin receptors. This activation stimulates the release of growth hormone, which in turn increases appetite and promotes muscle growth. The molecular targets involved include the ghrelin receptor and downstream signaling pathways such as the growth hormone-releasing hormone (GHRH) pathway .

Comparison with Similar Compounds

Uniqueness of RC1291 Fumarate: RC1291 Fumarate is unique in its high binding affinity and specificity for the ghrelin receptor, making it a valuable tool for studying ghrelin receptor-mediated effects. Its oral bioavailability and favorable safety profile further distinguish it from other similar compounds .

Properties

IUPAC Name

2-amino-N-[(2R)-1-[(3R)-3-benzyl-3-[dimethylamino(methyl)carbamoyl]piperidin-1-yl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-methylpropanamide;(E)-but-2-enedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H42N6O3.C4H4O4/c1-30(2,32)28(39)34-26(18-23-20-33-25-15-10-9-14-24(23)25)27(38)37-17-11-16-31(21-37,29(40)36(5)35(3)4)19-22-12-7-6-8-13-22;5-3(6)1-2-4(7)8/h6-10,12-15,20,26,33H,11,16-19,21,32H2,1-5H3,(H,34,39);1-2H,(H,5,6)(H,7,8)/b;2-1+/t26-,31-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJIOUAKEXOTTOG-LUDSMFHYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N3CCCC(C3)(CC4=CC=CC=C4)C(=O)N(C)N(C)C)N.C(=CC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C(=O)N[C@H](CC1=CNC2=CC=CC=C21)C(=O)N3CCC[C@](C3)(CC4=CC=CC=C4)C(=O)N(C)N(C)C)N.C(=C/C(=O)O)\C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H46N6O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10856151
Record name (2E)-But-2-enedioic acid--3-{(2R)-3-[(3R)-3-benzyl-3-(trimethylhydrazinecarbonyl)piperidin-1-yl]-2-[(2-methylalanyl)amino]-3-oxopropyl}-1H-indole (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10856151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

662.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

339539-92-3
Record name (2E)-But-2-enedioic acid--3-{(2R)-3-[(3R)-3-benzyl-3-(trimethylhydrazinecarbonyl)piperidin-1-yl]-2-[(2-methylalanyl)amino]-3-oxopropyl}-1H-indole (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10856151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Anamorelin (Fumarate)
Reactant of Route 2
Anamorelin (Fumarate)
Reactant of Route 3
Anamorelin (Fumarate)
Reactant of Route 4
Anamorelin (Fumarate)
Reactant of Route 5
Anamorelin (Fumarate)
Reactant of Route 6
Anamorelin (Fumarate)

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